molecular formula C14H13N5OS B12464890 2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide

2-[(5-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(pyrimidin-2-yl)acetamide

Cat. No.: B12464890
M. Wt: 299.35 g/mol
InChI Key: RPZQVEZINCDWBV-UHFFFAOYSA-N
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Description

2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(PYRIMIDIN-2-YL)ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(PYRIMIDIN-2-YL)ACETAMIDE typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of Sulfanyl Group: The sulfanyl group is introduced by reacting the benzimidazole derivative with thiol-containing reagents.

    Acetamide Formation: The final step involves the reaction of the sulfanyl-benzimidazole derivative with pyrimidine-2-yl acetic acid or its derivatives to form the acetamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole or pyrimidine rings.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, alkylating agents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced benzimidazole derivatives, and various substituted benzimidazole and pyrimidine compounds.

Scientific Research Applications

2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(PYRIMIDIN-2-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial, antiviral, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(PYRIMIDIN-2-YL)ACETAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-[(5-METHYL-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-(PYRIMIDIN-2-YL)ACETAMIDE stands out due to its unique combination of the benzimidazole and pyrimidine moieties, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C14H13N5OS

Molecular Weight

299.35 g/mol

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-pyrimidin-2-ylacetamide

InChI

InChI=1S/C14H13N5OS/c1-9-3-4-10-11(7-9)18-14(17-10)21-8-12(20)19-13-15-5-2-6-16-13/h2-7H,8H2,1H3,(H,17,18)(H,15,16,19,20)

InChI Key

RPZQVEZINCDWBV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=NC=CC=N3

solubility

>44.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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